(Chlorofluoromethyl)benzene

physicochemical property distillation purification thermal stability

(Chlorofluoromethyl)benzene (C₇H₆ClF, MW 144.57) is a benzylic halide bearing both chlorine and fluorine substituents on the same sp³-hybridized α-carbon. As a member of the halogenated toluene derivative family, it occupies a unique intermediate position between the fully chlorinated analog (dichloromethyl)benzene (CAS 98-87-3) and the fully fluorinated analog (difluoromethyl)benzene (CAS 455-31-2).

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 7111-89-9
Cat. No. B1621095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chlorofluoromethyl)benzene
CAS7111-89-9
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(F)Cl
InChIInChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
InChIKeyDFBOAQFUHCAEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (Chlorofluoromethyl)benzene (CAS 7111-89-9): A Mixed-Halogen Benzylic Building Block


(Chlorofluoromethyl)benzene (C₇H₆ClF, MW 144.57) is a benzylic halide bearing both chlorine and fluorine substituents on the same sp³-hybridized α-carbon . As a member of the halogenated toluene derivative family, it occupies a unique intermediate position between the fully chlorinated analog (dichloromethyl)benzene (CAS 98-87-3) and the fully fluorinated analog (difluoromethyl)benzene (CAS 455-31-2) . Commercially available at ≥98% purity with moisture content controlled to ≤0.5%, it is supplied at up to kilogram scale as an intermediate for organic synthesis [1].

Why (Chlorofluoromethyl)benzene Cannot Be Replaced by Benzyl Chloride, Benzal Chloride, or Benzotrifluoride in Critical Synthetic Sequences


The simultaneous presence of one C–Cl and one C–F bond on the benzylic carbon creates a bifurcated reactivity profile that is absent in any single-halogen or perhalogenated analog. Unlike benzyl chloride (C₆H₅CH₂Cl, CAS 100-44-7), which is fully consumed upon nucleophilic substitution, (chlorofluoromethyl)benzene retains a C–F bond after chloride displacement—preserving fluorine for downstream applications [1]. Conversely, unlike benzotrifluoride (C₆H₅CF₃, CAS 98-08-8), in which all three C–F bonds are inert under standard nucleophilic conditions, the target compound possesses one labile C–Cl leaving group, enabling selective functionalization . Furthermore, its boiling point (~166 °C predicted) is substantially lower than that of (dichloromethyl)benzene (~207 °C), allowing distillation-based purification under milder thermal conditions that reduce decomposition risk [2]. These differences mean that substituting any in-class analog into a synthetic route designed for the mixed chlorofluoromethyl motif will either lose the fluorine handle, introduce unwanted additional reactive sites, or require altered purification protocols.

Quantitative Differential Evidence for (Chlorofluoromethyl)benzene vs. Closest Analogs


Boiling Point and Distillation Feasibility: Intermediate Volatility Enables Milder Purification than (Dichloromethyl)benzene or Benzyl Chloride

The predicted boiling point of (chlorofluoromethyl)benzene at 760 mmHg is 166.1 ± 20.0 °C, positioning it at the midpoint of a volatility spectrum bounded by the more volatile (difluoromethyl)benzene (140.0 °C) and the less volatile (dichloromethyl)benzene (207 °C) [1]. Benzyl chloride boils at 179 °C—statistically overlapping with the upper uncertainty bound of the target but lacking the fluorine substituent . The ~41 °C boiling point gap below (dichloromethyl)benzene is sufficient to enable distillation purification of (chlorofluoromethyl)benzene at temperatures where thermal dehydrohalogenation side reactions are substantially slower, a practical advantage for procurement of material intended for heat-sensitive downstream transformations .

physicochemical property distillation purification thermal stability

Molecular Weight and Density: Intermediate Physical Properties for Phase Separation and Chromatographic Resolution

(Chlorofluoromethyl)benzene has a molecular weight of 144.57 g/mol, which is 16.5 g/mol higher than (difluoromethyl)benzene (128.12 g/mol) and 16.5 g/mol lower than (dichloromethyl)benzene (161.03 g/mol) . Its molecular weight is nearly identical to that of benzotrifluoride (146.11 g/mol), yet the two compounds differ fundamentally in reactivity, as benzotrifluoride lacks a displaceable chlorine . The density of (dichlorofluoromethyl)benzene, a closely related mixed-halogen compound, is reported as ~1.328 g/cm³, substantially higher than that of (difluoromethyl)benzene (1.138 g/mL), suggesting the target compound's density likely falls in the range of approximately 1.20–1.26 g/cm³—an intermediate value that affects organic/aqueous phase partitioning behavior during workup .

molecular weight density chromatographic separation phase behavior

Selective C–Cl Bond Reactivity with C–F Retention: Grignard Reagent Formation for Fluorinated Building Blocks

In the synthesis of chemical tracers for hydraulic fracturing (patent CN112851501A), p-chlorofluoromethylbenzene is used as the starting material for preparing a fluoromethylbenzene Grignard reagent [1]. The Grignard reaction proceeds selectively at the C–Cl bond while the C–F bond remains intact, yielding a fluoromethyl-substituted organomagnesium intermediate that is subsequently reacted with methyl chloroformate to produce fluoromethyl benzoate [1]. This chemoselectivity is impossible to achieve with benzyl chloride (which provides no fluorine handle) or with (difluoromethyl)benzene and benzotrifluoride (which lack a displaceable chlorine and are inert toward magnesium insertion under comparable conditions) [2]. The patent further specifies that the starting p-chlorofluoromethylbenzene encompasses p-chloromonofluoromethylbenzene, p-chlorodifluoromethylbenzene, or p-chlorotrifluoromethylbenzene—confirming the breadth of the chlorofluoromethyl motif for this application [1].

Grignard reaction chemoselectivity fluoromethyl reagent organometallic

Stepwise Cl/F Exchange Pathway: (Chlorofluoromethyl)benzene as the Characterized Mono-Fluorinated Intermediate from (Dichloromethyl)benzene

Piou, Celerier, and Brunet (2012) studied the catalytic fluorination of (dichloromethyl)benzene (CAS 98-87-3) using HF in the liquid phase and explicitly identified (chlorofluoromethyl)benzene (CAS 7111-89-9) as the product of the first Cl/F exchange, with (difluoromethyl)benzene (CAS 455-31-2) formed upon a second exchange . The ChemSrc entry for the paper explicitly lists the three compounds in sequence: '98-87-3 二氯苄 ~% 455-31-2 (二氟甲基)苯 7111-89-9 (氯氟甲基)苯,' confirming that (chlorofluoromethyl)benzene is the isolable intermediate in this pathway . Under the mild conditions reported (50 °C, 1 h reaction time), fluorination of (dichloromethyl)benzene was observed while polymerization side reactions were inhibited . This establishes (chlorofluoromethyl)benzene as the key gateway intermediate for two-step access to (difluoromethyl)benzene—a compound widely used as a fluorinated building block .

halogen exchange fluorination reaction intermediate process chemistry

Toxicometric Differentiation: QSAR-Predicted Occupational Exposure Limits for Mixed Chlorofluoromethyl vs. Perhalogenated Toluenes

Ulanova, D'jačkov, and Halepo (1986) employed quantum-chemical methods to establish a quantitative structure–toxicity relationship for halogenated toluene derivatives of general formula WC₆H₄CXYZ (X,Y,Z = H, Cl, F; W = H, Cl) [1]. The study found a correlation between electron donor ability and toxicity and predicted safe atmospheric levels for four previously unstudied compounds. Notably, (dichlorofluoromethyl)benzene (C₆H₅CCl₂F) was assigned a predicted safe level of 2 mg/m³, while (chlorodifluoromethyl)benzene (C₆H₅CClF₂)—structurally closer to the target—was assigned 13 mg/m³ [1][2]. This 6.5-fold difference demonstrates that progressive fluorine substitution reduces predicted toxicity within this congeneric series. Although the target compound (C₆H₅CHClF) was not among the four specifically predicted compounds, its electron donor ability and halogen composition place it between benzyl chloride and (chlorodifluoromethyl)benzene on the toxicity spectrum [2].

toxicity prediction occupational exposure limit QSAR halogenated toluene

High-Value Application Scenarios for (Chlorofluoromethyl)benzene Procurement


Synthesis of Fluoromethyl-Substituted Grignard Reagents for Tracer and Probe Development

In the preparation of chemical tracers for hydraulic fracturing monitoring (CN112851501A), (chlorofluoromethyl)benzene serves as the exclusive starting material capable of generating a fluoromethyl-bearing Grignard reagent through selective magnesium insertion at the C–Cl bond while preserving the C–F moiety [1]. The resulting organomagnesium intermediate is subsequently reacted with electrophiles such as methyl chloroformate to afford fluoromethyl benzoate derivatives. Neither benzyl chloride (which yields a non-fluorinated Grignard) nor (difluoromethyl)benzene (which is completely inert toward Mg insertion) can replace this compound in this synthetic sequence, making it a mandatory procurement item for laboratories developing fluorinated tracer molecules [1].

Controlled Stepwise Fluorination: Accessing Both Chlorofluoromethyl and Difluoromethyl Building Blocks from One Precursor

The catalytic liquid-phase fluorination pathway documented by Piou et al. (2012) establishes (chlorofluoromethyl)benzene as the isolable intermediate between (dichloromethyl)benzene and (difluoromethyl)benzene . For process chemistry groups developing fluorinated building block libraries, procuring the pre-isolated chloromonofluoromethyl intermediate eliminates the need to stop the fluorination reaction at partial conversion—a challenging control step—thereby improving batch-to-batch reproducibility. The compound can be used directly as a mixed-halogen electrophile or subjected to a second Cl/F exchange to yield (difluoromethyl)benzene on demand .

Preparation of 2-(Chlorofluoromethyl)-Substituted Benzoheterocycles via Yarovenko Reagent Chemistry

Takaoka et al. (1979) demonstrated that the chlorofluoromethyl group can be incorporated into benzoheterocycles—including benzoxazole, benzimidazole, and benzothiazole scaffolds—using the Yarovenko reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) [2]. Ortho-bifunctional benzenes such as 2-aminophenol, o-phenylenediamine, and 2-aminothiophenol react efficiently to afford 2-(chlorofluoromethyl)-substituted heterocycles [2]. These products are of interest in medicinal chemistry programs exploring fluorine-containing bioisosteres, as the chlorofluoromethyl group imparts distinct electronic and lipophilic properties compared to CF₃ or CH₃ substituents. Procurement of (chlorofluoromethyl)benzene as a model substrate and analytical reference standard supports method development for this class of transformations [2].

Physicochemical Reference Standard for Mixed-Halogen Toluene Derivative Characterization

The intermediate molecular weight (144.57 g/mol) and predicted boiling point (~166 °C) of (chlorofluoromethyl)benzene make it a valuable reference compound for calibrating analytical methods (GC, HPLC, NMR) used to characterize mixed-halogen benzylic compound libraries [3]. Its distinct chromatographic retention time—falling between the earlier-eluting (difluoromethyl)benzene (bp 140 °C) and the later-eluting (dichloromethyl)benzene (bp 207 °C)—provides a convenient midpoint calibration standard for method development involving halogenated toluene derivatives [4]. Procurement at ≥98% purity with ≤0.5% moisture (standard commercial specification) ensures suitability as an analytical reference material [3].

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